Bienvenue dans la boutique en ligne BenchChem!

1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide

Physicochemical profiling Medicinal chemistry Lead optimization

1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide (CAS 919787-03-4; molecular formula C20H19N7O5; molecular weight 437.4 g/mol) is a synthetic small molecule that fuses a 5-nitro-substituted pyrimidine core with a quinolin-6-yloxy moiety and an L-prolylglycinamide side chain. This compound belongs to the broader structural class of quinoline–pyrimidine hybrids, a chemotype extensively investigated for inhibition of type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis and ESKAPE pathogens, as well as for modulation of diverse kinase targets including IGF1R, Haspin, and cyclooxygenase enzymes.

Molecular Formula C20H19N7O5
Molecular Weight 437.4 g/mol
CAS No. 919787-03-4
Cat. No. B12911341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide
CAS919787-03-4
Molecular FormulaC20H19N7O5
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=C(C(=NC=N2)OC3=CC4=C(C=C3)N=CC=C4)[N+](=O)[O-])C(=O)NCC(=O)N
InChIInChI=1S/C20H19N7O5/c21-16(28)10-23-19(29)15-4-2-8-26(15)18-17(27(30)31)20(25-11-24-18)32-13-5-6-14-12(9-13)3-1-7-22-14/h1,3,5-7,9,11,15H,2,4,8,10H2,(H2,21,28)(H,23,29)/t15-/m0/s1
InChIKeyQRGSBAYEAABQFR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide (CAS 919787-03-4): A Quinoline–Pyrimidine Hybrid for Targeted Kinase and NDH-2 Inhibitor Research


1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide (CAS 919787-03-4; molecular formula C20H19N7O5; molecular weight 437.4 g/mol) is a synthetic small molecule that fuses a 5-nitro-substituted pyrimidine core with a quinolin-6-yloxy moiety and an L-prolylglycinamide side chain. This compound belongs to the broader structural class of quinoline–pyrimidine hybrids, a chemotype extensively investigated for inhibition of type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis and ESKAPE pathogens, as well as for modulation of diverse kinase targets including IGF1R, Haspin, and cyclooxygenase enzymes [1] [2] [3]. The specific combination of the electron-withdrawing nitro group, the 6-position quinoline ether linkage, and the chiral L-prolylglycinamide substituent distinguishes this compound from other members of the quinoline–pyrimidine family, potentially conferring a unique target engagement profile and physicochemical signature relevant for lead optimization campaigns in anti-infective and oncology drug discovery.

Why 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide Cannot Be Interchanged with Related Quinoline–Pyrimidine Analogs


Although numerous quinoline–pyrimidine hybrids share a common core scaffold, simple substitution is not viable because three structural features of 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide act in concert to determine its biological fingerprint. First, the quinoline attachment position (6-yloxy versus the more common 8-yloxy isomer found in 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine ) alters the spatial orientation of the heterocyclic system within target binding pockets, as demonstrated by structure–activity relationship (SAR) studies on quinolinyl pyrimidine NDH-2 inhibitors where subtle changes in linker geometry produced significant shifts in IC50 values [1]. Second, the L-prolylglycinamide substituent at the pyrimidine 4-position replaces the simpler amine group present in most comparator molecules, introducing additional hydrogen-bond donor/acceptor capacity (calculated: 7 H-bond acceptors, 3 H-bond donors) and increasing the molecular weight from ~283 g/mol (for the 4-amine analog) to 437.4 g/mol, which impacts both solubility and target binding thermodynamics . Third, the 5-nitro group serves as both a strong electron-withdrawing pharmacophore and a potential metabolic handle for bioreductive activation, a feature absent in non-nitrated quinoline–pyrimidine inhibitors such as N4-(quinolin-6-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine (IGF1R IC50 = 37 nM) [2]. These cumulative differences mean that potency, selectivity, and ADME data obtained for structurally similar analogs cannot be reliably extrapolated to this compound, and independent characterization is required for any procurement or screening decision.

Quantitative Differentiation Evidence for 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide (CAS 919787-03-4) Against Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiation Versus 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine

The target compound (MW = 437.4 g/mol, C20H19N7O5) is approximately 54% heavier than the closest commercially available positional isomer, 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine (MW = 283.24 g/mol, C13H9N5O3) . The difference arises from the L-prolylglycinamide group at the pyrimidine 4-position, which replaces a primary amine (–NH2). This substitution increases the hydrogen-bond acceptor count from 5 to 7 and the hydrogen-bond donor count from 2 to 3, both of which are critical parameters in Lipinski's Rule of Five assessments and structure-based drug design [1]. In the quinoline–pyrimidine NDH-2 inhibitor series, multivariate analysis identified overall ligand charge and hydrophobicity as key determinants of antibacterial activity and cytotoxicity, with more polar analogs exhibiting reduced off-target cytotoxicity [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Quinoline Attachment Position: 6-yloxy Versus 8-yloxy Isomer Differentiation in NDH-2 Inhibitor SAR Context

The target compound bears the quinoline moiety linked via the 6-position ether (quinolin-6-yloxy), whereas the most commonly cited analog in the literature, 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine, uses an 8-position attachment . In the foundational SAR study of quinolinyl pyrimidines as NDH-2 inhibitors, compounds with varying quinoline substitution patterns displayed enzyme inhibition IC50 values spanning from low micromolar to >50 μM, with the position of the quinoline–pyrimidine linkage being a critical determinant of potency [1]. Although no direct side-by-side comparison of 6-yloxy versus 8-yloxy regioisomers has been published with quantitative IC50 data, class-level SAR clearly demonstrates that within this chemotype, altering the substitution vector on the quinoline ring is not a conservative change—it reshapes the overall molecular geometry and can redirect binding toward different sub-pockets of the target enzyme [1] [2].

Antitubercular drug discovery NDH-2 inhibition Structure–activity relationship

Chiral L-Prolylglycinamide Moiety: Differentiation from Non-Chiral Quinoline–Pyrimidine Inhibitors in Kinase Selectivity Context

The target compound incorporates a chiral L-prolylglycinamide group (S-configuration at the proline α-carbon) , a feature absent in structurally related kinase-targeting quinoline–pyrimidines such as N4-(quinolin-6-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine (achiral; IGF1R IC50 = 37 nM in NIH-3T3 auto-phosphorylation assay) [1] and CHR-6494 (achiral imidazo[1,2-b]pyridazine scaffold; Haspin IC50 = 2 nM) . The presence of a defined chiral center introduces conformational constraints that can enhance target selectivity: in the Haspin inhibitor field, selectivity indices (SI) over a panel of 8 protein kinases exceeding 6-fold were reported for chiral 1H-pyrrolo[3,2-g]isoquinoline inhibitors, demonstrating that chirality contributes to kinase selectivity discrimination [2]. While no kinome-wide selectivity data exist for the target compound, the L-prolylglycinamide side chain provides a vector for additional stereospecific interactions with kinase hinge or allosteric regions that achiral analogs cannot exploit.

Kinase inhibitor selectivity Chiral building blocks Oncology drug discovery

Nitro Group as a Bioreductive Handle: Differentiation from Non-Nitrated Quinoline–Pyrimidine Kinase Inhibitors

The 5-nitro substituent on the pyrimidine ring of the target compound is a structural feature absent in many high-affinity quinoline–pyrimidine kinase inhibitors such as the IGF1R inhibitor N4-(quinolin-6-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine (no nitro group; IGF1R IC50 = 37 nM) [1] and the Haspin inhibitor CHR-6494 (indazole scaffold, no nitro group; IC50 = 2 nM) . The nitro group can undergo enzymatic reduction under hypoxic conditions, a mechanism exploited by bioreductive prodrugs such as the 5-nitrofuran and 5-nitroimidazole classes that are activated selectively in hypoxic tumor microenvironments or in anaerobic bacterial niches [2]. In the context of quinolinyl pyrimidine NDH-2 inhibitors, the electron-withdrawing nature of the nitro group also modulates the electronic character of the pyrimidine ring, directly influencing binding affinity to the flavin-containing active site of the enzyme [3]. This dual functionality—pharmacodynamic modulation plus potential bioreductive activation—is not accessible with non-nitrated comparator compounds.

Bioreductive prodrugs Tumor hypoxia Antimicrobial resistance

Predicted Drug-Likeness Profile in the Context of Quinoline–Pyrimidine Hybrid Chemotypes

In a molecular docking, ADMET, and MD simulation study of designed quinoline-linked pyrimidine derivatives as cyclooxygenase inhibitors, all compounds that fulfilled Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) demonstrated favorable ADME properties and were predicted to be non-toxic in silico [1]. The target compound, with MW = 437.4 g/mol, 7 HBA, and 3 HBD , falls within these drug-like boundaries. In contrast, structural simplification to the 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine core (MW = 283.24 g/mol, 5 HBA, 2 HBD) would reduce the topological polar surface area (tPSA) and alter the LogP, both of which are key parameters governing membrane permeability and oral bioavailability. Multivariate analysis of quinolinyl pyrimidine NDH-2 inhibitors further demonstrated that hydrophobicity (clogP) strongly correlates with cytotoxicity, whereas antibacterial MIC values and cytotoxicity are not well correlated, suggesting that polarity-enhancing substituents like the L-prolylglycinamide group can be leveraged to decouple antibacterial potency from mammalian cell toxicity [2].

ADME prediction Drug-likeness Physicochemical profiling

Recommended Research Application Scenarios for 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide (CAS 919787-03-4)


Antitubercular Lead Discovery: NDH-2 Inhibitor SAR Expansion Using Underexplored 6-Yloxy Regioisomer

The quinolin-6-yloxy substitution pattern of this compound provides a distinct regioisomeric vector for probing the NDH-2 active site compared to the more extensively characterized quinolin-8-yloxy series. Class-level evidence demonstrates that quinolinyl pyrimidine NDH-2 inhibitors achieve IC50 values in the low micromolar range against M. tuberculosis NDH-2, with antibacterial MIC values as low as 2 μg/mL against Gram-negative ESKAPE pathogens [1] [2]. The target compound can serve as a key intermediate for synthesizing a focused library of 6-yloxy regioisomers to investigate whether this alternative attachment geometry improves selectivity over mammalian NADH dehydrogenases or enhances activity against drug-resistant M. tuberculosis strains. Procurement is justified for research groups seeking to diversify beyond the 8-yloxy SAR landscape [1].

Kinase Selectivity Profiling: Exploiting Chiral L-Prolylglycinamide for Stereospecific Target Engagement

The chiral L-prolylglycinamide moiety (S-configuration) embedded in this compound differentiates it from achiral quinoline–pyrimidine kinase inhibitors such as the IGF1R inhibitor N4-(quinolin-6-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine (IGF1R IC50 = 37 nM) [3] and the Haspin inhibitor CHR-6494 (Haspin IC50 = 2 nM) . Given that chirality in related Haspin inhibitor series has been associated with selectivity indices exceeding 6-fold across kinase panels [4], this compound is well-suited for broad kinome profiling to determine whether the L-prolylglycinamide substituent confers kinase selectivity advantages over achiral comparators. It is recommended for procurement by academic screening centers and biotech companies performing kinase selectivity panels as part of hit triage.

Bioreductive Prodrug Concept Exploration: Nitro Group Activation Under Hypoxic Conditions

The 5-nitro substituent on the pyrimidine ring offers a potential bioreductive activation handle that is absent in non-nitrated kinase inhibitors such as CHR-6494 and the IGF1R-targeting quinoline–pyrimidine diamines [3] . This compound can be deployed in hypoxia-selective cytotoxicity assays (e.g., using HCT116 or A549 cells cultured under 1% O2 versus normoxic conditions) to test whether enzymatic nitroreduction enhances target engagement or cell killing under physiologically relevant low-oxygen conditions. Positive results would position this scaffold as a starting point for designing hypoxia-activated quinoline–pyrimidine prodrugs, a concept with established precedent in the 5-nitrofuran and 5-nitroimidazole therapeutic classes [5]. This application is particularly relevant for oncology and anaerobic bacteriology research programs.

ADMET-Optimized Lead Scaffold: Balancing Polarity to Mitigate Cytotoxicity Risk

Multivariate analysis of quinolinyl pyrimidine NDH-2 inhibitors has established that hydrophobicity (clogP) strongly correlates with mammalian cytotoxicity, while antibacterial MIC values and cytotoxicity are not well correlated [2]. The target compound's higher molecular weight and additional H-bond donors/acceptors (MW = 437.4, HBD = 3) relative to simpler analogs (e.g., 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine, MW = 283.24, HBD = 2) are predicted to reduce clogP and potentially lower cytotoxicity risk while maintaining target binding. This physicochemical profile, combined with predicted Lipinski Rule of Five compliance from analogous quinoline–pyrimidine hybrids [6], supports procurement for hit-to-lead campaigns where balancing antibacterial or anticancer potency against mammalian cell safety is a priority criterion.

Quote Request

Request a Quote for 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.